2,3-DCPE

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

The synthesis of 2,3-DCPE involves the reaction of 2,3-dichlorophenol with 3-chloropropylamine, followed by the addition of ethylene oxide to form the final product . The reaction conditions typically involve the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

化学反应分析

2,3-DCPE undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of various oxidized products, depending on the specific conditions and reagents used.

Reduction: Reduction reactions can modify the functional groups present in this compound, potentially altering its biological activity.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the chlorinated positions of the phenyl ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

2,3-DCPE has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

作用机制

The mechanism by which 2,3-DCPE exerts its effects involves the activation of the ATM/ATR-Chk1-Cdc25A signaling pathway . This pathway is crucial for the induction of S-phase arrest and apoptosis in cancer cells. The compound upregulates phosphorylated H2A histone family member X, a biomarker of DNA damage, and increases the levels of checkpoint kinase 1 (Chk1) while decreasing the expression of M-phase inducer phosphatase 1 (Cdc25A) . These molecular changes lead to cell cycle arrest and apoptosis.

相似化合物的比较

2,3-DCPE is unique in its ability to selectively induce apoptosis in cancer cells while sparing normal cells . Similar compounds include:

Bis(dicyclohexylphosphino)ethane: An organophosphorus compound used as a ligand in coordination chemistry.

Bis(diphenylphosphino)ethane nickel polychloridophenylthiolate: A nickel complex used in various catalytic processes.

These compounds, while similar in some chemical properties, do not exhibit the same biological activity as this compound, highlighting its uniqueness in the field of cancer research.

生物活性

2,3-Dichlorophenyl-ethanol (2,3-DCPE) is a compound of significant interest in cancer research due to its pro-apoptotic properties and selective action against cancer cells. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on various cancer cell lines, and potential therapeutic applications.

Overview of this compound

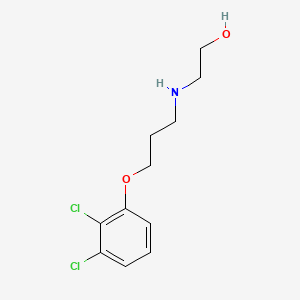

This compound is chemically defined as 2-[[3-(2,3-Dichlorophenoxy)propyl]amino]ethanol hydrochloride. It has been shown to selectively induce apoptosis in cancer cells while sparing normal cells. The compound's efficacy is primarily attributed to its ability to downregulate Bcl-XL protein expression and activate apoptosis pathways.

Induction of Apoptosis

Research indicates that this compound induces apoptosis through several mechanisms:

- Caspase Activation : Treatment with this compound leads to the cleavage and activation of key caspases (caspase-8, caspase-9, and caspase-3) in cancer cells but not in normal human fibroblasts (NHFBs). This suggests a targeted mechanism that preferentially affects malignant cells .

- Bcl-XL Downregulation : The compound significantly reduces Bcl-XL protein levels in cancer cells. This downregulation is critical as Bcl-XL is known to inhibit apoptosis; thus, its reduction promotes cell death in cancerous tissues .

- S-phase Arrest : In addition to apoptosis induction, this compound has been shown to cause S-phase arrest in the cell cycle. It activates the ATM/ATR-Chk1-Cdc25A pathway, leading to DNA damage response and subsequent cell cycle regulation .

Efficacy Against Cancer Cell Lines

The biological activity of this compound has been demonstrated across various human cancer cell lines. The following table summarizes its effects:

| Cell Line | IC50 (μM) | Apoptosis Induction | Comments |

|---|---|---|---|

| LoVo (Colon) | 0.89 | Yes | Most sensitive to this compound |

| DLD-1 (Colon) | 1.95 | Yes | Significant apoptosis observed |

| A549 (Lung) | 2.69 | Yes | Caspase activation noted |

| NHFB (Normal) | 12.6 | No | Minimal effect on normal fibroblasts |

The IC50 values indicate the concentration at which 50% of the cells are inhibited or killed. Notably, the much higher IC50 value for NHFBs suggests that normal cells are significantly less affected by this compound compared to cancer cells .

Study on Apoptosis Induction

In a pivotal study by Wu et al., it was demonstrated that treatment with 20 μM of this compound resulted in approximately 16% apoptosis in DLD-1 cells compared to only about 4% in Bcl-XL overexpressing DLD-1/Bcl-XL cells. This finding underscores the role of Bcl-XL in mediating resistance to apoptosis induced by this compound .

S-phase Arrest Mechanism

A recent investigation revealed that this compound induces S-phase arrest by upregulating phosphorylated H2A histone family member X and activating checkpoint kinases like Chk1. The study showed that the use of ATM/ATR inhibitors such as wortmannin and caffeine partially abrogated this arrest but had limited impact on apoptosis induction .

属性

分子式 |

C11H15Cl2NO2 |

|---|---|

分子量 |

264.14 g/mol |

IUPAC 名称 |

2-[3-(2,3-dichlorophenoxy)propylamino]ethanol |

InChI |

InChI=1S/C11H15Cl2NO2/c12-9-3-1-4-10(11(9)13)16-8-2-5-14-6-7-15/h1,3-4,14-15H,2,5-8H2 |

InChI 键 |

QVEIRCZEBQRCTR-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C(=C1)Cl)Cl)OCCCNCCO |

同义词 |

2,3-DCPE 2-((3-(2,3-dichlorophenoxy)propyl)amino)ethanol |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。